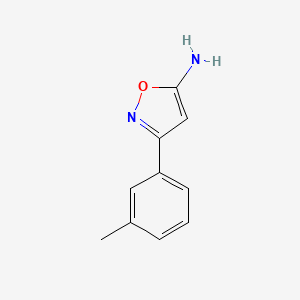

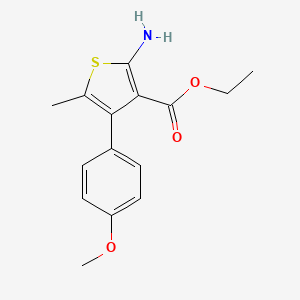

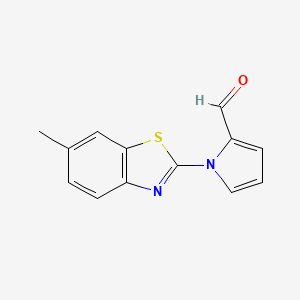

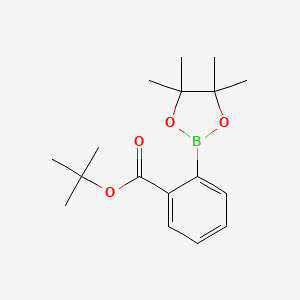

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate was achieved through esterification and cyclocondensation from mercaptoacetic acid and 2-chloroacrylonitrile, with a high total yield of 81% . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods demonstrate the versatility of thiophene chemistry and the potential routes that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the compound of interest.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products. The reaction of acylaminocyanoesters with dithiadiphosphetane disulfide led to substituted aminothiazoles, with the structure confirmed by spectroscopic means and X-ray crystallography . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives resulted in the formation of various substituted thiazolopyridine carboxylates . These reactions highlight the reactivity of thiophene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are essential for understanding the behavior of the compounds under various conditions and for their practical applications.

Applications De Recherche Scientifique

Novel Heterocyclic Disperse Dyes

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of shades from yellow to brownish purple with very good levelness and fastness properties, though they exhibit poor photostability. This application highlights the compound's potential in textile coloring, offering insights into its versatility beyond typical pharmaceutical uses (O. Iyun et al., 2015).

Synthesis of Aminothiophenes

Research on ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate extends into the domain of synthesizing aminothiophenes, which are critical intermediates in producing various dyes and pharmaceuticals. Studies demonstrate the compound's reactivity and potential in creating diverse chemical structures, serving as a foundational element in organic synthesis and drug discovery (S. A. Ryndina et al., 2002).

Fluorescence Property Investigation

The fluorescence properties of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have been studied, indicating potential applications in materials science, particularly in creating fluorescent markers and sensors. These studies contribute to our understanding of the material's optical properties, paving the way for innovative applications in bioimaging and molecular probes (Guo Pusheng, 2009).

Antimicrobial and Antioxidant Studies

Compounds derived from ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities. These studies highlight the compound's potential in medical and pharmaceutical applications, especially in developing new antimicrobial agents and antioxidants, offering insights into its therapeutic potential (K. Raghavendra et al., 2016).

Anticancer Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have also been synthesized and evaluated for their anticancer activities. Specific derivatives have shown promising activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's significance in oncology, providing a basis for further research into anticancer drug development (R. Mohareb et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-93-4 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)